N-[3-(1-azepanyl)propyl]-2-methylbenzamide
Overview
Description
N-[3-(1-azepanyl)propyl]-2-methylbenzamide, also known as JNJ-5207852, is a small molecule antagonist of the cannabinoid CB1 receptor. It was developed by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, as a potential treatment for obesity, metabolic disorders, and substance abuse.
Mechanism of Action
N-[3-(1-azepanyl)propyl]-2-methylbenzamide acts as a competitive antagonist of the cannabinoid CB1 receptor, which is primarily expressed in the central nervous system. The CB1 receptor is involved in the regulation of appetite, metabolism, and reward pathways. By blocking the CB1 receptor, N-[3-(1-azepanyl)propyl]-2-methylbenzamide reduces the activity of the endocannabinoid system, leading to decreased appetite, increased energy expenditure, and reduced drug-seeking behavior.
Biochemical and Physiological Effects
N-[3-(1-azepanyl)propyl]-2-methylbenzamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been demonstrated to reduce food intake, body weight, and fat mass in rodents. It also increases energy expenditure and improves glucose and lipid metabolism. Additionally, N-[3-(1-azepanyl)propyl]-2-methylbenzamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[3-(1-azepanyl)propyl]-2-methylbenzamide is its high selectivity for the CB1 receptor, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of N-[3-(1-azepanyl)propyl]-2-methylbenzamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research on N-[3-(1-azepanyl)propyl]-2-methylbenzamide. One potential application is in the treatment of obesity and metabolic disorders, where it could be used as a complementary therapy to diet and exercise. Another potential application is in the treatment of substance abuse, where it could be used to reduce drug cravings and prevent relapse. Additionally, further research is needed to investigate the safety and efficacy of N-[3-(1-azepanyl)propyl]-2-methylbenzamide in humans, as well as its potential interactions with other drugs.
Scientific Research Applications
N-[3-(1-azepanyl)propyl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to modulate the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as appetite, metabolism, pain, and mood. Therefore, N-[3-(1-azepanyl)propyl]-2-methylbenzamide has been investigated as a potential treatment for obesity, metabolic disorders, and substance abuse.
properties
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-2-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-15-9-4-5-10-16(15)17(20)18-11-8-14-19-12-6-2-3-7-13-19/h4-5,9-10H,2-3,6-8,11-14H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUQOUFNUMYCBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCN2CCCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.